(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Overview
Description
(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine compound with a methoxyphenyl group attached to the propan-1-amine backbone
Scientific Research Applications
(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-1-(4-Methoxyphenyl)propan-1-ol.
Amination Reaction: The hydroxyl group of (S)-1-(4-Methoxyphenyl)propan-1-ol is converted to an amine group through a reductive amination process. This involves the use of ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or thiols under basic conditions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Mechanism of Action
The mechanism of action of (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Methoxyphenyl)propan-1-amine: The non-chiral version of the compound.
1-(4-Hydroxyphenyl)propan-1-amine Hydrochloride: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness: (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or non-chiral analogs. The presence of the methoxy group also imparts specific chemical reactivity and binding properties.
Properties
IUPAC Name |
(1S)-1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAINWSSZGNKL-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)OC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704207 | |
Record name | (1S)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244145-40-2 | |
Record name | (1S)-1-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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